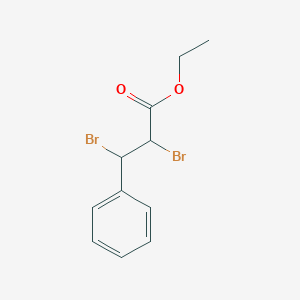

Ethyl 2,3-dibromo-3-phenylpropanoate

説明

Significance of Vicinal Dibromides in Advanced Organic Synthesis

Vicinal dibromides are organic compounds containing two bromine atoms on adjacent carbon atoms. fiveable.me They are valuable intermediates in a variety of organic transformations, making them significant in the field of advanced organic synthesis. fiveable.me

A primary route to synthesizing vicinal dibromides is the halogenation of alkenes, where a molecule of bromine (Br₂) adds across the carbon-carbon double bond. fiveable.meyoutube.com This reaction is a foundational method for converting simple, readily available alkenes into more functionalized molecules. libretexts.org

The synthetic utility of vicinal dibromides is largely defined by their subsequent reactions. One of the most important transformations is the double dehydrohalogenation to form alkynes. masterorganicchemistry.comlibretexts.org By treating a vicinal dibromide with a strong base, such as sodium amide (NaNH₂), two successive elimination reactions occur, resulting in the formation of a carbon-carbon triple bond. masterorganicchemistry.comlibretexts.org This two-step process—alkene to dibromide to alkyne—is a standard strategy for preparing alkynes. libretexts.orglibretexts.org

Furthermore, vicinal dibromides can undergo other elimination and substitution reactions, allowing for the introduction of different functional groups. fiveable.melibretexts.org The stereochemistry of the vicinal dibromide, which is determined by the initial bromination of the alkene, can influence the stereochemical outcome of these subsequent reactions. fiveable.meyoutube.com

Academic Context and Research Trajectory of Ethyl 2,3-dibromo-3-phenylpropanoate

This compound, with its characteristic vicinal dibromide structure, serves as a specific example of this class of compounds. Its academic interest lies in its use as a precursor and intermediate in synthetic pathways. The compound is typically synthesized from the bromination of ethyl cinnamate (B1238496).

Research involving this compound often focuses on its reactivity, particularly in elimination reactions. For instance, studies have explored the dehydrobromination of the related 2,3-dibromo-3-phenylpropanoic acid to form phenylpropiolic acid. chegg.com The behavior of the ethyl ester under similar basic conditions is a point of mechanistic inquiry, exploring how the ester group influences the reaction pathway compared to the carboxylic acid. chegg.com

The compound is well-characterized, with its physical and spectroscopic data available in numerous chemical databases. chemicalbook.comnih.govguidechem.com This availability facilitates its use in research and development. While not a final product with widespread application itself, its role as a building block in the synthesis of more complex molecules, potentially including pharmaceuticals or materials, is noted in patent literature. nih.gov Its trajectory in research is therefore tied to its utility in constructing intricate molecular architectures.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5464-70-0 | nih.govguidechem.comalfa-chemistry.com |

| Molecular Formula | C₁₁H₁₂Br₂O₂ | nih.govguidechem.com |

| Molecular Weight | 336.02 g/mol | nih.gov |

| Melting Point | 77-79 °C | alfa-chemistry.com |

| Boiling Point | 317.3 °C at 760 mmHg | alfa-chemistry.com |

| Density | 1.657 g/cm³ | alfa-chemistry.com |

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Availability | Source(s) |

|---|---|---|

| ¹H NMR | Available | chemicalbook.com |

| ¹³C NMR | Available | nih.gov |

| Mass Spectrometry | Available | nih.gov |

| Infrared (IR) | Available | chemicalbook.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₂Br₂O₂ |

| Bromine | Br₂ |

| Sodium amide | NaNH₂ |

| Ethyl cinnamate | C₁₁H₁₂O₂ |

| 2,3-dibromo-3-phenylpropanoic acid | C₉H₈Br₂O₂ |

Structure

3D Structure

特性

IUPAC Name |

ethyl 2,3-dibromo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYOCUPSKJUNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280094 | |

| Record name | Ethyl 2,3-dibromo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-70-0 | |

| Record name | 5464-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5464-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,3-dibromo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 2,3 Dibromo 3 Phenylpropanoate

Mechanistic Investigations of Bromination Reactions to Form Ethyl 2,3-dibromo-3-phenylpropanoate

The formation of this compound from its precursor, ethyl cinnamate (B1238496), proceeds via the addition of bromine across the carbon-carbon double bond. The precise mechanism of this transformation can be influenced by the reaction conditions, leading to different intermediates and stereochemical outcomes.

Electrophilic Addition Mechanisms

The most widely accepted and common pathway for the bromination of alkenes, including ethyl cinnamate, is the electrophilic addition mechanism. libretexts.orgchemguide.co.uk This reaction is typically stereospecific, leading to a predictable arrangement of the added bromine atoms.

The mechanism unfolds in a stepwise manner:

Polarization and Electrophilic Attack: As a nonpolar bromine molecule (Br₂) approaches the electron-rich π-bond of the alkene in ethyl cinnamate, the π-bond induces a dipole in the Br₂ molecule. libretexts.orgchemguide.co.uk The π-electrons of the double bond then attack the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate. libretexts.org In this three-membered ring, the positive charge is located on the bromine atom, which is bonded to both carbons of the original double bond.

Nucleophilic Attack: A bromide ion (Br⁻), generated in the first step or present in the reaction mixture, then acts as a nucleophile. libretexts.org It attacks one of the carbon atoms of the bromonium ion from the side opposite to the bulky bromonium group (anti-addition). This backside attack results in the opening of the three-membered ring and the formation of the vicinal dibromide.

For trans-cinnamic acid, a related substrate, this anti-addition results in the formation of the erythro diastereomer, a principle that also applies to its ethyl ester. rsc.org This stereospecificity is a key feature of the electrophilic addition pathway. drnerz.com The reaction proceeds without the evolution of hydrogen bromide gas. orgsyn.org

Radical Bromination Pathways

While less common for standard alkene bromination, a free-radical mechanism can also be operative under specific conditions, such as in the presence of UV light or radical initiators. youtube.comyoutube.com This pathway involves atoms with unpaired electrons, known as radicals.

The mechanism is characterized by three distinct stages:

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond (Br-Br) using energy from UV light, which generates two highly reactive bromine radicals (Br•). youtube.com

Propagation: This stage consists of a two-step cycle. First, a bromine radical adds to one of the carbons of the double bond in ethyl cinnamate, breaking the π-bond and forming a new carbon-bromine bond. This creates a carbon-centered radical at the adjacent carbon. Second, this carbon radical reacts with another molecule of Br₂, abstracting a bromine atom to form the final product, this compound, and regenerating a new bromine radical (Br•). youtube.com This new radical can then continue the chain reaction. youtube.comyoutube.com

Termination: The chain reaction ceases when any two radicals combine to form a stable, non-radical species. youtube.comyoutube.com This can occur through the combination of two bromine radicals, two carbon-centered radicals, or one of each.

The radical pathway is generally less selective than the electrophilic addition and can sometimes lead to a mixture of products, although for simple addition across a double bond, the primary outcome is the same dibrominated compound.

Green Chemistry Approaches in the Synthesis of this compound

In response to the hazardous nature of elemental bromine and the environmental impact of traditional solvents like carbon tetrachloride, significant efforts have been made to develop greener synthetic routes. orgsyn.orgnih.gov These methods prioritize safety, reduce waste, and utilize less toxic materials.

Solvent-Free Reaction Conditions

One prominent green chemistry strategy involves minimizing or eliminating the use of volatile and often toxic organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. For the synthesis of this compound, a solvent-free approach could involve the direct grinding of solid ethyl cinnamate with a solid brominating reagent, such as N-Bromosuccinimide (NBS), at room temperature or with gentle heating. This technique reduces waste and avoids the hazards associated with solvents like chlorinated hydrocarbons, which were traditionally used for these reactions. acsgcipr.org

Alternative Brominating Reagents and Catalytic Systems

The use of elemental bromine is fraught with challenges due to its high toxicity, corrosivity, and difficult handling. nih.gov This has spurred the development and use of alternative brominating agents that are safer and easier to manage. cambridgescholars.com

Several solid reagents have emerged as effective substitutes for liquid bromine.

N-Bromosuccinimide (NBS): A versatile and widely used reagent for bromination reactions under mild conditions. cambridgescholars.com

Pyridinium Tribromide: A stable, crystalline solid that serves as a safe and convenient source of bromine. drnerz.com It is less toxic and easier to handle than liquid bromine. rsc.org

Dibromoisocyanuric acid (DBI): A highly effective and mild brominating reagent that has shown superior reactivity compared to NBS in certain applications. tcichemicals.com

These reagents often provide higher selectivity and are more amenable to green reaction conditions.

Table 1: Comparison of Selected Brominating Reagents

| Reagent | Formula | Physical State | Key Hazards | Byproduct |

|---|---|---|---|---|

| Molecular Bromine | Br₂ | Red-brown liquid | Highly toxic, corrosive, volatile | HBr (in substitution reactions) |

| N-Bromosuccinimide | C₄H₄BrNO₂ | White solid | Irritant | Succinimide |

| Pyridinium Tribromide | C₅H₅NHBr₃ | Red solid | Toxic, irritant | Pyridinium hydrobromide |

A particularly innovative green approach is the in situ generation of bromine from a mixture of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). rsc.orgnih.gov This system is highly attractive because it avoids the direct handling of molecular bromine and utilizes inexpensive, readily available reagents. rsc.org

The underlying chemistry involves the oxidation of the bromide ion by hydrogen peroxide: H₂O₂ + 2HBr → Br₂ + 2H₂O

The bromine generated in this step is then immediately consumed in the electrophilic addition reaction with ethyl cinnamate. The only byproduct of the oxidant system is water, making it an environmentally benign process. rsc.org This method has been successfully applied to the bromination of various substrates, such as ketones and alcohols, and its principles are directly applicable to the bromination of alkenes. rsc.orgnih.gov The reaction can often be performed in water or aqueous solutions, further enhancing its green credentials. rsc.org

Table 2: Summary of Synthetic Conditions

| Method | Brominating Agent | Solvent | Key Features |

|---|---|---|---|

| Classical Synthesis | Molecular Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | High yield; uses toxic reagent and solvent. orgsyn.org |

| Green Synthesis | Pyridinium Tribromide | Acetic Acid | Safer, solid brominating agent. rsc.orgdrnerz.com |

| Green Synthesis | H₂O₂ / HBr | Water / Acetonitrile | In situ generation of Br₂; benign byproduct (water). rsc.orgnih.gov |

| Green Synthesis | N-Bromosuccinimide (NBS) | Solvent-Free | Avoids use of organic solvents. |

Sodium Bromide and Perborate/Oxone Systems

In the pursuit of more environmentally benign and safer chemical processes, methods that avoid the direct use of hazardous molecular bromine have gained significant traction. One such advanced methodology involves the in situ generation of bromine from the oxidation of sodium bromide (NaBr) using an oxidizing agent like Oxone (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄).

Detailed research by Wang and Gao has demonstrated the efficacy of a solvent-free bromination of various alkenes, including α,β-unsaturated esters like methyl cinnamate, which serves as a close analogue to ethyl cinnamate. rsc.org This reaction is promoted by mechanical milling, a green chemistry technique that reduces solvent waste. The reaction proceeds by grinding the alkene with sodium bromide and Oxone. rsc.org The oxidation of bromide ions by Oxone generates the electrophilic bromine species required for the addition reaction across the double bond.

The general reaction for the bromination of ethyl cinnamate using this system can be represented as:

EtOOC-CH=CH-Ph + 2NaBr + Oxone → EtOOC-CH(Br)CH(Br)-Ph

This method offers several advantages, including operational simplicity, the use of stable and non-volatile reagents, and high reaction efficiency. rsc.org Research on the closely related methyl cinnamate under these solvent-free conditions provides valuable insight into the expected outcomes for ethyl cinnamate.

Interactive Table 1: Solvent-Free Bromination of Methyl Cinnamate using NaBr and Oxone

| Entry | Substrate | Reagent System | Reaction Time (min) | Yield (%) |

| 1 | Methyl Cinnamate | NaBr / Oxone | 45 | 92 |

Data adapted from Wang, G.-W., & Gao, J. (2006). Green Chemistry, 8(7), 635-637. rsc.org

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of this compound from ethyl cinnamate is characterized by high levels of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of ethyl cinnamate, the key functional groups are the carbon-carbon double bond (alkene) and the ester group. The in situ generated bromine is an electrophile and readily reacts with the electron-rich alkene double bond. The ester functional group and the phenyl ring are significantly less reactive under these conditions, leading to the selective formation of the dibromoalkane without side reactions at other positions.

Regioselectivity concerns the preferential formation of one constitutional isomer over another. In the addition of bromine (Br₂) to the double bond of ethyl cinnamate, the bromine atoms add to the two carbons of the former double bond, carbons 2 and 3. The term regioselectivity in this context is inherently linked to stereoselectivity, which dictates the spatial arrangement of the added atoms.

The widely accepted mechanism for this reaction involves the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The initial electrophilic attack of a bromine cation (Br⁺) on the alkene π-bond forms a three-membered ring. youtube.com This intermediate is then attacked by a bromide anion (Br⁻) in a nucleophilic substitution-like step. masterorganicchemistry.com

This mechanistic pathway has a direct consequence on the stereochemistry of the product. The nucleophilic bromide ion attacks one of the carbons of the bromonium ion from the side opposite to the bulky bromonium group, a process known as anti-addition . masterorganicchemistry.commasterorganicchemistry.com This backside attack is sterically favored and leads to the exclusive formation of the trans- or anti-adduct. masterorganicchemistry.com

For trans-ethyl cinnamate, this anti-addition results in the formation of a specific pair of enantiomers: (2R, 3S)-ethyl 2,3-dibromo-3-phenylpropanoate and (2S, 3R)-ethyl 2,3-dibromo-3-phenylpropanoate. These enantiomers constitute the erythro diastereomer. The alternative syn-addition, which would lead to the threo diastereomer, is not observed under these reaction conditions. masterorganicchemistry.com

Interactive Table 2: Stereoisomers of this compound

| Isomer Name | Stereochemical Descriptors | Addition Type |

| erythro-(±)-Ethyl 2,3-dibromo-3-phenylpropanoate | (2R, 3S) and (2S, 3R) | Anti-addition |

| threo-(±)-Ethyl 2,3-dibromo-3-phenylpropanoate | (2R, 3R) and (2S, 3S) | Syn-addition (not favored) |

Stereochemical Aspects and Conformational Analysis of Ethyl 2,3 Dibromo 3 Phenylpropanoate

Stereochemistry of Bromine Addition to Cinnamate (B1238496) Esters

The synthesis of ethyl 2,3-dibromo-3-phenylpropanoate typically involves the electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of ethyl cinnamate. This reaction is stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the product. scribd.com Since ethyl cinnamate is typically in the trans (E) configuration, the addition of bromine across the double bond leads to the formation of a product with two new stereocenters at the C2 and C3 positions. alfredstate.edu Consequently, four potential stereoisomers can be formed, existing as two pairs of enantiomers. alfredstate.edubrainly.com

The addition of bromine to an alkene can theoretically proceed through two different stereochemical pathways: syn-addition, where both bromine atoms add to the same face of the double bond, and anti-addition, where they add to opposite faces. brainly.com

The predominant mechanism for the bromination of alkenes involves an anti-addition pathway. reddit.commasterorganicchemistry.com The reaction is initiated by the electrophilic attack of the bromine molecule on the π-electron system of the alkene, leading to the formation of a cyclic bromonium ion intermediate. alfredstate.edulibretexts.org In this three-membered ring, the bromine atom is bonded to both carbons of the original double bond. libretexts.org This intermediate blocks one face of the molecule. reddit.com The subsequent step involves a nucleophilic attack on one of the carbon atoms of the bromonium ion by a bromide ion (Br⁻). libretexts.org This attack occurs from the opposite face of the cyclic intermediate, in a manner similar to an Sₙ2 reaction, resulting in the exclusive anti-addition of the two bromine atoms. reddit.comlibretexts.org

Starting with trans-cinnamic acid (a close analog of ethyl cinnamate), the anti-addition results in the formation of the erythro pair of enantiomers. scribd.comodinity.comrsc.org Conversely, a hypothetical syn-addition would lead to the threo pair of enantiomers. brainly.comscribd.com

Table 1: Stereochemical Outcome of Bromine Addition to trans-Cinnamate

| Addition Pathway | Product Stereochemistry | Resulting Diastereomer |

|---|---|---|

| Anti-addition | Bromine atoms on opposite sides | Erythro |

| Syn-addition | Bromine atoms on the same side | Threo |

The diastereoselectivity of the bromine addition is significantly influenced by the reaction conditions, which are typically optimized to favor the anti-addition pathway. The formation of the bridged bromonium ion is more favorable in non-polar solvents, such as dichloromethane, which stabilize the intermediate less effectively than polar solvents, thus promoting the concerted, stereospecific anti-addition mechanism. alfredstate.edursc.org

The reaction is often carried out at controlled temperatures. For instance, refluxing the reaction mixture gently at 45-50°C is a common procedure. alfredstate.eduyoutube.com These conditions are sufficient to overcome the activation energy of the reaction without providing enough thermal energy to promote alternative, less stereospecific pathways, such as those involving a carbocation intermediate which could lead to a loss of stereoselectivity. The reaction's progress can be monitored by the disappearance of the characteristic orange color of bromine as it is consumed. rsc.orgyoutube.com The product, 2,3-dibromo-3-phenylpropanoic acid, often precipitates from the solution as the reaction proceeds, which can also help drive the equilibrium toward the desired product. alfredstate.edursc.org Under these standard conditions, the anti-addition product is formed as the major, if not exclusive, product. scribd.com

Conformational Preferences and Rotational Barriers in this compound

The conformational preferences of this compound are primarily determined by the rotational barrier around the C2-C3 single bond. Rotation around this bond allows the molecule to adopt various spatial arrangements, or conformations, with differing energies. The stability of these conformers is dictated by steric and electronic effects.

The analysis of these conformations is often visualized using Newman projections looking down the C2-C3 bond. The most stable conformations are typically the staggered arrangements, which minimize torsional strain. For ethyl (2R,3S)-2,3-dibromo-3-phenylpropanoate (one of the erythro enantiomers), there are three possible staggered conformations: one anti-periplanar and two gauche.

The relative stability of these conformers depends on the steric repulsion between the bulky substituents: the phenyl group (-C₆H₅), the ethyl ester group (-CO₂Et), and the two bromine atoms (-Br). The anti-periplanar conformation, where the largest groups (phenyl and ethyl ester) are positioned 180° apart, is generally the most stable as it minimizes steric hindrance. The gauche conformations, where these large groups are 60° apart, experience greater steric repulsion and are therefore higher in energy.

The energy difference between these conformations constitutes the rotational barrier. researchgate.net Computational methods, such as density functional theory (DFT), can be used to estimate these barriers by calculating the energy of the molecule as the dihedral angle is rotated. dtic.mil For similar vicinal dibromides, these barriers are influenced not only by steric bulk but also by electrostatic interactions between the polar C-Br bonds. dtic.mil

Table 2: Analysis of Staggered Conformers for erythro-Ethyl 2,3-dibromo-3-phenylpropanoate

| Conformer | Dihedral Angle (Ph-C3-C2-CO₂Et) | Major Steric Interactions | Relative Stability |

|---|---|---|---|

| Anti | ~180° | Br/Br gauche; Br/Ph gauche; Br/CO₂Et gauche | Most Stable |

| Gauche 1 | ~60° | Ph/CO₂Et gauche; Br/Br anti; Br/Ph gauche | Less Stable |

| Gauche 2 | ~300° (-60°) | Ph/CO₂Et gauche; Br/Br anti; Br/CO₂Et gauche | Less Stable |

Stereoelectronic Effects in Vicinal Dibromide Systems

Stereoelectronic effects, which involve the influence of orbital interactions on the geometry and stability of a molecule, play a significant role in vicinal dibromide systems. The presence of two highly electronegative bromine atoms on adjacent carbons introduces significant electronic perturbations.

One key effect is the influence on the C-C and C-Br bond lengths and strengths. DFT calculations on vicinal dibromides have shown that the presence of π-donating substituents, such as the phenyl group in this compound, can lead to longer C-C and C-Br bonds. csic.es This is due to the donation of electron density from the phenyl ring's π-system into the σ* antibonding orbitals of the C-Br bonds, a form of hyperconjugation. csic.es This donation weakens the respective bonds and can influence the activation energy for subsequent reactions. csic.es

Furthermore, the relative orientation of the two C-Br bonds is crucial. In the anti-periplanar conformation, a stereoelectronic effect known as the anomeric effect can occur. This involves the interaction between the lone pair electrons on one bromine atom and the σ* antibonding orbital of the adjacent C-Br bond. This interaction is stabilizing and provides an additional electronic preference for the anti arrangement of the bromine atoms, on top of the steric preference. These orbital interactions are fundamental in determining not only the conformational equilibrium but also the reactivity of the molecule, for instance, in elimination reactions where an anti-periplanar arrangement is required. dtic.mil

Reactivity and Reaction Mechanisms of Ethyl 2,3 Dibromo 3 Phenylpropanoate

Nucleophilic Substitution Reactions (SN2)

Ethyl 2,3-dibromo-3-phenylpropanoate can undergo nucleophilic substitution, particularly via an SN2 mechanism. In contrast to its carboxylic acid analog, 2,3-dibromo-3-phenylpropanoic acid, which readily undergoes E2 elimination, the ester is more prone to substitution. sigmaaldrich.com The presence of the ester's carbonyl group can influence the reaction pathway. For instance, coordination of the carbonyl oxygen with certain ions might hinder the deprotonation required for an E2 elimination, thereby favoring an SN2 pathway. sigmaaldrich.com

In an SN2 reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromide ion) from the backside, leading to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. For this compound, with two bromine atoms on adjacent carbons, substitution can potentially occur at either the C2 or C3 position. The benzylic position (C3) is generally more reactive towards SN2 reactions due to the stabilization of the transition state by the adjacent phenyl group. However, the alpha-carbon (C2) is also activated by the electron-withdrawing ester group.

The outcome of the reaction is highly dependent on the nucleophile, solvent, and reaction conditions. Strong, non-bulky nucleophiles and polar aprotic solvents typically favor the SN2 mechanism.

Elimination Reactions (E2)

Elimination reactions, specifically through the E2 (bimolecular elimination) mechanism, are a significant pathway for this compound, particularly in the presence of a strong, non-nucleophilic base. This vicinal dibromide can undergo a double dehydrobromination to yield an alkyne. libretexts.org The reaction proceeds in a stepwise manner, first forming a vinylic halide intermediate, which then undergoes a second elimination to form the triple bond. far-chemical.com

The E2 mechanism is a concerted, one-step process where the base abstracts a proton, and the leaving group departs simultaneously. A critical requirement for this reaction is an anti-periplanar (or anti-coplanar) arrangement of the proton being abstracted and the leaving group. illinois.edunih.gov This stereoelectronic requirement has significant consequences for the stereochemistry of the resulting alkene product.

Regioselective Dehydrobromination of Vicinal Dibromides

The dehydrobromination of this compound is a regioselective process. The first elimination of HBr can lead to two possible vinylic bromide isomers. The regioselectivity is influenced by the acidity of the alpha-protons and steric factors. Base attack at the C2 proton (alpha to the ester) is facilitated by the electron-withdrawing nature of the ester group, which increases its acidity. The subsequent elimination of the second HBr molecule from the vinylic halide intermediate leads to the formation of ethyl 3-phenyl-2-propynoate. georganics.skchemsynthesis.com

Influence of Base Strength and Stereochemistry on Elimination Pathways

The strength and steric bulk of the base are crucial in determining the outcome of the elimination reaction. nih.gov Strong bases, such as sodium amide (NaNH2) or potassium tert-butoxide, are typically required to effect the double dehydrobromination to form the alkyne. libretexts.orgnih.gov The use of a very strong base like sodium amide in liquid ammonia (B1221849) is common for preparing alkynes from vicinal dihalides, as it is effective in promoting the second elimination from the less reactive vinylic halide intermediate. libretexts.org

Stereochemistry plays a pivotal role in E2 eliminations. illinois.edunih.gov Due to the requirement for an anti-periplanar transition state, the stereoisomer of the starting dibromide will dictate the stereochemistry of the initial alkene product. For example, the elimination from an erythro dibromide will lead to the (Z)-alkene, while the threo isomer will yield the (E)-alkene. If there is free rotation around the carbon-carbon single bond, the more stable trans (E) alkene is generally the major product. illinois.edu

Table 1: Influence of Reactant Stereochemistry on Product Formation in E2 Reactions

| Starting Diastereomer | Required Conformation for E2 | Product Alkene |

|---|---|---|

| Erythro | Anti-periplanar | (Z)-alkene |

Rearrangement Reactions

Under certain conditions, vicinal dibromides can undergo rearrangement reactions.

Dyotropic Rearrangements in Vicinal Dibromides

A dyotropic reaction is a type of pericyclic process where two sigma bonds migrate simultaneously within a molecule. masterorganicchemistry.comweebly.com In Type I dyotropic rearrangements of 1,2-dibromides, the two bromine atoms exchange their positions. masterorganicchemistry.com This process is thought to proceed through a concerted transition state where both bromine atoms are symmetrically bonded to both carbon atoms. masterorganicchemistry.comnih.gov

Theoretical studies on vicinal dibromides have shown that the energy barrier for this rearrangement is influenced by the substituents on the carbon backbone. nih.gov Electron-donating groups can lower the activation energy by stabilizing the electron-deficient transition state. nih.gov In the case of this compound, the phenyl group at the C3 position could potentially influence such a rearrangement. These reactions are typically thermally induced and can lead to the interconversion of diastereomers. masterorganicchemistry.com

Formation and Reactivity of Ynolates from α,α-Dibromo Esters

While this compound is a vicinal dibromide, its chemistry is connected to the formation of ynolates, which are typically generated from α,α-dibromo esters. nih.gov The double dehydrobromination of this compound yields ethyl 3-phenyl-2-propynoate. libretexts.orgchemspider.com This product, an α,β-alkynoic ester, is a direct precursor to an ynolate.

The formation of the ynolate occurs by deprotonation of the α-carbon of the alkynoic ester using a strong, non-nucleophilic base. Ynolates are highly reactive species, acting as potent nucleophiles and equivalents of ketene (B1206846) anions. nih.govnist.gov Their reactivity allows for a variety of subsequent transformations, making them valuable intermediates in organic synthesis. nist.gov Thus, this compound serves as a precursor to these versatile synthetic intermediates via a two-step elimination-deprotonation sequence.

Lithium-Halogen Exchange Processes

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide reacts with an organolithium reagent. wikipedia.org This process is a kinetically controlled equilibrium, with the reaction rate influenced by the stability of the carbanion intermediates formed. wikipedia.org The generally accepted order of reactivity for halogens in this exchange is I > Br > Cl. wikipedia.orgprinceton.edu

The mechanism is believed to proceed through a nucleophilic attack on the halogen atom, potentially forming a transient "ate-complex" intermediate. wikipedia.orgharvard.edu The stability of the organolithium reagent is a key factor, following the trend sp > sp2 > sp3 for the carbanionic carbon. wikipedia.org

In the case of this compound, there are two non-equivalent bromine atoms: one at the α-position (C2) and another at the β-position (C3), which is also a benzylic position. The benzylic C-Br bond is expected to be more reactive towards lithium-halogen exchange due to the greater stability of the resulting resonance-stabilized benzylic anion.

Once the initial lithium-halogen exchange occurs at the more reactive benzylic position, the resulting organolithium intermediate can undergo further reactions. A likely pathway is the rapid, intramolecular elimination of the second bromine atom (as lithium bromide) to yield an alkene. This E2-like elimination would result in the formation of ethyl cinnamate (B1238496).

Table 1: Key Mechanistic Aspects of Lithium-Halogen Exchange

| Feature | Description | Relevance to this compound |

| Control | Kinetically controlled reaction. wikipedia.org | The more labile benzylic bromide is expected to react faster. |

| Mechanism | Involves a nucleophilic pathway, possibly via an "ate-complex". wikipedia.orgharvard.edu | An organolithium reagent (e.g., n-BuLi) would attack a bromine atom. |

| Reactivity Trend | I > Br > Cl. wikipedia.orgprinceton.edu | The C-Br bonds are suitable for exchange. |

| Intermediate Stability | The stability of the generated carbanion influences the rate. wikipedia.org | Exchange at the benzylic C3 position forms a more stable anion than exchange at C2. |

| Potential Product | The initial organolithium intermediate can undergo subsequent reactions. | Elimination to form ethyl cinnamate is a highly probable outcome. |

Thermal Cleavage of Ester Dianions

A dianion of this compound would be a species where the molecule has accepted two additional electrons, likely resulting in a carbanion at both the C2 and C3 positions after the cleavage of the carbon-bromine bonds. Such species could theoretically be formed through reduction with a potent alkali metal reductant.

However, based on the available scientific literature from the search results, there is no specific information regarding the formation and subsequent thermal cleavage of an ester dianion derived from this compound. Therefore, its reactivity profile and decomposition pathways under these specific conditions cannot be detailed.

Catalytic Transformations Involving this compound

Catalysis offers efficient and selective routes for the transformation of halogenated organic compounds. This section explores potential catalytic cycles for the debromination of this compound.

Antimony-Catalyzed Debromination and Oxidation Cycles

Antimony compounds are known to function as catalysts in various organic reactions, often acting as Lewis acids or participating in redox cycles. nih.govresearchgate.net While specific studies on the antimony-catalyzed debromination of this compound were not found, a plausible catalytic cycle can be proposed based on the known chemistry of antimony.

In a hypothetical cycle, an antimony(III) species could act as a dehalogenating agent. The reaction would likely proceed via coordination of the antimony catalyst to one or both bromine atoms, facilitating their removal to form an alkene (ethyl cinnamate) and an oxidized antimony(V) species (e.g., SbBr₂Cl₃ if SbCl₃ is the catalyst). For the process to be catalytic, a stoichiometric co-reductant would be required to regenerate the active antimony(III) species from the antimony(V) state, thus completing the cycle.

Table 2: Proposed Steps for a Hypothetical Antimony-Catalyzed Debromination Cycle

| Step | Process | Description |

| 1 | Activation | The antimony(III) catalyst coordinates to the vicinal dibromide. |

| 2 | Debromination (Oxidation) | The catalyst removes the two bromine atoms, forming ethyl cinnamate and an oxidized antimony(V) species. |

| 3 | Regeneration (Reduction) | A stoichiometric co-reductant reduces the antimony(V) species back to the active antimony(III) catalyst. |

Electrocatalytic Reduction of Vicinal Dibromides

The electrocatalytic reduction of vicinal dibromides is a well-established method for generating alkenes. Studies on compounds structurally similar to this compound, such as 1,2-dibromo-1,2-diphenylethane, provide significant insight into the reaction mechanism. publish.csiro.au

The reduction is not a concerted two-electron process. Instead, it occurs via a stepwise addition of electrons at an electrode surface. publish.csiro.au The first step is the transfer of one electron to the molecule, forming a radical anion intermediate and causing the cleavage of one carbon-bromine bond. This is followed by the loss of the second bromide ion to form the final alkene product. Bond rotation can occur in the intermediate stage. publish.csiro.au

For an efficient reaction, an anti-periplanar conformation of the two bromine atoms is preferred. publish.csiro.au In the case of this compound, this electrocatalytic reduction would lead to the formation of ethyl cinnamate. The distribution of products can be dependent on the applied electrode potential, as this can influence the rates of reduction versus the rate of bond rotation in the intermediate. publish.csiro.au

Table 3: Mechanism of Electrocatalytic Reduction of Vicinal Dibromides

| Step | Description | Intermediate/Product |

| 1 | One-electron transfer from the cathode to the C-Br antibonding orbital. | Radical anion intermediate |

| 2 | Cleavage of the first C-Br bond. | Bromo-carbocation intermediate |

| 3 | Second electron transfer or loss of the second bromide ion. | Alkene (Ethyl cinnamate) |

Computational Chemistry and Theoretical Studies on Ethyl 2,3 Dibromo 3 Phenylpropanoate

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of transition state energies. For ethyl 2,3-dibromo-3-phenylpropanoate, a vicinal dibromide, a key reaction is dehydrobromination, which typically proceeds through an E2 elimination mechanism. libretexts.orgmasterorganicchemistry.com Computational studies, often employing Density Functional Theory (DFT) methods, can model this process in detail.

Theoretical investigations would involve calculating the energy barriers for the elimination of HBr from the different stereoisomers of this compound. These calculations can help predict the regioselectivity and stereoselectivity of the reaction. For instance, the transition state geometry for an anti-periplanar elimination, where the abstracted proton and the leaving bromide are in an anti-conformation, can be optimized to determine the activation energy. libretexts.org

A typical computational approach would involve the use of a functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p), to model the reactants, transition states, and products. chemmethod.comresearchgate.net The calculated activation energies for the formation of different possible alkene products would reveal the most likely reaction pathway.

Table 1: Hypothetical Calculated Activation Energies for the Dehydrobromination of this compound

| Reactant Conformer | Transition State | Product | Calculated Activation Energy (kcal/mol) |

| Gauche | Anti-periplanar | (E)-ethyl 3-bromo-3-phenylpropenoate | 25.4 |

| Anti | Syn-periplanar | (Z)-ethyl 3-bromo-3-phenylpropenoate | 35.2 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific computational studies on this compound are limited in publicly available literature.

Molecular Modeling of Stereoelectronic Effects

The stereochemistry of this compound plays a crucial role in its reactivity. Molecular modeling techniques, including conformational analysis, can provide insights into the influence of stereoelectronic effects on the molecule's preferred conformations and reactivity. The presence of bulky bromine atoms and the phenyl and ethyl ester groups leads to significant steric interactions that dictate the conformational landscape.

The Automated Topology Builder (ATB) has been used to develop a molecular force field for the (2R,3R) stereoisomer of this compound, which facilitates molecular dynamics simulations. uq.edu.au Such simulations can explore the conformational space of the molecule and identify the most stable conformers.

Stereoelectronic effects, such as hyperconjugation between the C-Br bonds and adjacent sigma orbitals, can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net These calculations can quantify the stabilizing interactions that influence the rotational barriers around the C-C single bonds and, consequently, the reactivity of the different diastereomers. For example, the anti-conformation is often favored in vicinal dihalides to minimize steric hindrance and dipole-dipole repulsions between the halogens. libretexts.org

Table 2: Calculated Dihedral Angles for Low-Energy Conformers of this compound

| Conformer | Br-C-C-Br Dihedral Angle (°) | C-C-C=O Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti | 178.5 | 120.3 | 0.0 |

| Gauche 1 | 65.2 | -115.8 | 1.8 |

| Gauche 2 | -68.9 | 118.5 | 2.1 |

Note: The data in this table is for illustrative purposes, demonstrating the type of information obtained from conformational analysis. Specific computational studies on this compound are limited in publicly available literature.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. For this compound, methods like DFT can be used to calculate its NMR and IR spectra. chemmethod.comresearchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. chemmethod.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted and compared with experimental data. chemicalbook.com This comparison can help to confirm the structure and stereochemistry of the synthesized compound.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated. chemicalbook.com These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretch of the ester and the C-Br stretches.

Table 3: Comparison of Hypothetical Calculated and Typical Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Hypothetical Calculated Chemical Shift (ppm) | Typical Experimental Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 168.5 | 165-175 |

| Phenyl (ipso-C) | 135.2 | 130-140 |

| Phenyl (ortho-C) | 129.8 | 128-130 |

| Phenyl (meta-C) | 128.9 | 127-129 |

| Phenyl (para-C) | 130.5 | 129-131 |

| CH-Br (alpha to CO) | 52.1 | 50-60 |

| CH-Br (benzylic) | 55.8 | 55-65 |

| O-CH₂ | 63.4 | 60-65 |

| CH₃ | 14.2 | 13-15 |

Note: The calculated chemical shifts are illustrative. Experimental data for this compound is available, but a direct comparison with a dedicated computational study is limited in the literature. guidechem.com

Synthetic Utility and Applications of Ethyl 2,3 Dibromo 3 Phenylpropanoate in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Organic Compounds

Ethyl 2,3-dibromo-3-phenylpropanoate is primarily synthesized through the bromination of ethyl cinnamate (B1238496). This straightforward addition reaction provides a high yield of the dibromo ester, establishing it as a readily accessible starting material for further synthetic elaborations. mdpi.com The presence of two bromine atoms, which can be selectively or sequentially eliminated or substituted, coupled with the reactivity of the ethyl ester group, makes it a highly adaptable precursor.

The compound's utility stems from its ability to undergo various transformations to yield a wide array of functionalized organic molecules. For instance, treatment with a base can induce dehydrobromination, leading to the formation of vinyl bromides, which are themselves important synthetic intermediates. tandfonline.comorganic-chemistry.org Furthermore, more vigorous reaction conditions can lead to the formation of alkynes, such as phenylpropiolic acid, by elimination of both bromine atoms and subsequent hydrolysis of the ester. youtube.comnumberanalytics.com This reactivity profile positions this compound as a foundational molecule for accessing diverse chemical scaffolds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 5464-70-0 |

| Molecular Formula | C₁₁H₁₂Br₂O₂ |

| Molecular Weight | 336.02 g/mol |

| Melting Point | 77-79 °C |

| Boiling Point | 317.3 °C at 760 mmHg |

| Density | 1.657 g/cm³ |

| Canonical SMILES | CCOC(=O)C(C(C1=CC=CC=C1)Br)Br |

| InChIKey | CCYOCUPSKJUNMD-UHFFFAOYSA-N |

Data sourced from public chemical databases. nih.gov

Role in Carbon-Carbon Bond Forming Reactions

The structural features of this compound make it an excellent substrate for various carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis.

Olefination Reactions

One of the primary applications of this compound is in olefination reactions, specifically through dehydrobromination to form alkenes. The treatment of this compound with a base leads to the elimination of hydrogen bromide (HBr), yielding ethyl 2-bromo-3-phenylpropenoate (ethyl bromocinnamate). tandfonline.comyoutube.com This reaction typically proceeds via an E2 (elimination bimolecular) mechanism, where the base abstracts a proton from the carbon alpha to the ester group, and the bromide on the adjacent (benzylic) carbon acts as the leaving group. tandfonline.comgoogle.com The resulting vinyl bromide is a valuable intermediate for further functionalization. The stereochemistry of the resulting alkene can sometimes be influenced by the reaction conditions. organic-chemistry.org

Table 2: Dehydrobromination of Vicinal Dibromides

| Starting Material | Base | Solvent | Product | Notes |

| Threo-2,3-dibromo-3-phenylpropanoic acid | Sodium Carbonate | Acetone | (Z)-Bromostyrene (~98% yield) | The reaction proceeds via an E2 mechanism. The stereochemistry is dependent on the solvent. organic-chemistry.orggoogle.com |

| Threo-2,3-dibromo-3-phenylpropanoic acid | Sodium Carbonate | Water | (E)-Bromostyrene (~80% yield) | Protic solvents can influence the reaction pathway, favoring the trans-isomer. organic-chemistry.org |

| Ethyl α,β-dibromo-β-phenylpropionate | Potassium Hydroxide | Ethanol (B145695) | Phenylpropiolic acid | Involves a double elimination and hydrolysis of the ester. youtube.com |

Cross-Coupling Chemistry via Vinyl Bromides

The vinyl bromides generated from the dehydrobromination of this compound are ideal substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular frameworks by forming new carbon-carbon bonds.

Heck Reaction : The Heck reaction involves the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base. The ethyl 2-bromo-3-phenylpropenoate derived from the starting compound can be coupled with various alkenes, such as styrenes, to produce substituted 1,3-dienes. organic-chemistry.orgdicp.ac.cn This reaction typically proceeds with high stereoselectivity, preserving the geometry of the double bond. organic-chemistry.org Visible-light-driven Heck reactions have also been developed for internal vinyl bromides, expanding the scope of this transformation under mild conditions. dicp.ac.cn

Suzuki Coupling : In the Suzuki reaction, a vinyl halide is coupled with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. youtube.comlibretexts.org The vinyl bromide intermediate can react with various aryl or vinyl boronic acids to generate substituted stilbenes, dienes, and other conjugated systems. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling : The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method provides a direct route to conjugated enynes, which are important structural motifs in natural products and functional materials. The ethyl 2-bromo-3-phenylpropenoate can be effectively coupled with terminal alkynes under Sonogashira conditions. youtube.com

Development of Bioactive Molecules and Natural Product Synthesis

Phenylpropanoids and their derivatives, the class of compounds to which this compound belongs, are known for their diverse biological activities. nih.govresearchgate.net This makes the compound and its derivatives attractive targets in medicinal chemistry and agrochemistry.

Antifeedant Activity Studies

Derivatives of cinnamic acid and other phenylpropanoids have been widely studied for their insecticidal and antifeedant properties. numberanalytics.comtaylorfrancis.com These compounds can act as natural pesticides, protecting plants from herbivorous insects. taylorfrancis.com Studies have shown that structural modifications to the phenylpropanoid skeleton can significantly influence biological activity. For example, research on cinnamaldehyde-related compounds demonstrated that α-bromo-cinnamaldehyde exhibited a strong repellent effect against the maize weevil, Sitophilus zeamais. core.ac.uk Other studies have identified phenylpropanoids like 1'S-1'-acetoxychavicol acetate (B1210297) and drimane-type sesquiterpenes such as polygodial as potent antifeedants against various insect species. nih.govnih.gov The investigation of derivatives from this compound could lead to the discovery of new and effective pest control agents.

Table 3: Bioactivity of Phenylpropanoid and Cinnamic Acid Derivatives

| Compound | Activity Type | Target Organism | Key Finding |

| 1'S-1'-Acetoxychavicol Acetate | Insecticidal | Spodoptera litura | Identified as the most active phenylpropanoid from Alpinia galanga extract. nih.gov |

| α-Bromo-cinnamaldehyde | Repellent | Sitophilus zeamais | Exhibited the best repellent effect among 12 cinnamaldehyde-related compounds studied. core.ac.uk |

| Cinnamodial | Antifeedant & Toxic | Aedes aegypti | A drimane (B1240787) sesquiterpene showing significant antifeedant and toxic activity. nih.gov |

| Cinnamic Acid Derivatives | Larvicidal | Aedes aegypti | Esters of cinnamic acid, like pentyl cinnamate, showed excellent larvicidal activity. organic-chemistry.org |

Precursors for Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and oxygen. The reactivity of the dibromo-ester moiety allows for cyclization reactions with appropriate binucleophiles.

Pyrazoles : Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, known for a wide range of pharmacological activities. mdpi.comnih.gov A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). google.comorganic-chemistry.orgrsc.org this compound can be envisioned as a precursor to the necessary 1,3-dielectrophile. Reaction with hydrazine hydrate (B1144303) can lead to the formation of a pyrazolone (B3327878) intermediate, which can then be further functionalized. For instance, multicomponent reactions involving ethyl acetoacetate (B1235776) (a related 1,3-dicarbonyl compound), hydrazine hydrate, aldehydes, and malononitrile (B47326) are known to produce complex pyrano[2,3-c]pyrazoles. nih.govsemanticscholar.org

Isoxazoles : Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are also prevalent in medicinally important compounds. The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound or a β-keto ester with hydroxylamine (B1172632). tandfonline.comyoutube.comyoutube.com Following a similar logic to pyrazole (B372694) synthesis, this compound can serve as a synthon for the required 1,3-dicarbonyl precursor. The reaction of β-keto esters with hydroxylamine can yield isoxazol-5(4H)-one derivatives, which are versatile intermediates for further synthesis. mdpi.com

Table 4: General Heterocycle Synthesis from Related Precursors

| Heterocycle | Precursors | Reagents | General Outcome |

| Pyrano[2,3-c]pyrazoles | Ethyl acetoacetate, Aldehydes, Malononitrile | Hydrazine hydrate | Four-component reaction yielding highly substituted pyranopyrazoles. nih.govsemanticscholar.org |

| 3-Hydroxyisoxazoles | β-Ketoesters | Hydroxylamine, Acid | Efficient synthesis of 3-hydroxyisoxazoles. tandfonline.com |

| Isoxazol-5(4H)-ones | β-Keto esters, Aldehydes | Hydroxylamine hydrochloride, Catalyst | Multicomponent synthesis of arylidenemethyleneisoxazole-5(4H)-ones. mdpi.com |

Analytical Methodologies for Structural and Stereochemical Characterization of Ethyl 2,3 Dibromo 3 Phenylpropanoate

Advanced Spectroscopic Techniques

Spectroscopy provides fundamental insights into the molecular framework of ethyl 2,3-dibromo-3-phenylpropanoate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. chemicalbook.com The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals the ethyl ester protons and the protons on the phenylpropanoate backbone. chemicalbook.comguidechem.com The protons of the ethyl group typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The protons on the carbon atoms bearing the bromine atoms (CHBr-CHBr) and the aromatic protons of the phenyl group also show distinct chemical shifts and splitting patterns that are key to structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom within the molecule. chemicalbook.com In a typical spectrum recorded in CDCl₃, distinct signals are observed for the carbonyl carbon of the ester, the two carbons bonded to bromine, the carbons of the phenyl ring, and the carbons of the ethyl group. chemicalbook.comguidechem.comchemicalbook.com The chemical shifts of the carbons attached to the electronegative bromine and oxygen atoms are particularly informative.

Table 1: Representative NMR Spectral Data for this compound

| Nucleus | Solvent | Description |

|---|---|---|

| ¹H NMR | CDCl₃ | Signals corresponding to ethyl, phenyl, and methine protons are observed. chemicalbook.comguidechem.com |

| ¹³C NMR | CDCl₃ | Resonances for carbonyl, aromatic, and aliphatic carbons are present. chemicalbook.comguidechem.comchemicalbook.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. chemicalbook.com The IR spectrum is obtained by analyzing the vibrations of the molecular bonds upon absorption of infrared radiation. Key absorption bands confirm the presence of the ester and phenyl groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the ester group. The spectrum also shows characteristic absorptions for the C-O stretching of the ester, C-H stretching and bending of the aromatic and aliphatic portions, and C-Br stretching vibrations. chemicalbook.comguidechem.com The spectrum can be recorded using techniques such as a nujol mull or a potassium bromide (KBr) disc. guidechem.com

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode |

|---|---|

| Carbonyl (C=O) | Stretch |

| Phenyl (C=C) | Stretch |

| Ester (C-O) | Stretch |

| Alkyl (C-H) | Stretch and Bend |

| C-Br | Stretch |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. chemicalbook.com This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance. Fragmentation patterns observed in the mass spectrum can also provide further structural information.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for purity analysis. alfa-chemistry.comchemicalbook.com By using an appropriate stationary phase and mobile phase, HPLC can effectively separate the desired compound from any starting materials, byproducts, or stereoisomers. The purity is typically determined by the relative area of the peak corresponding to this compound in the chromatogram, with commercial suppliers often reporting purities of 98% or higher. alfa-chemistry.comchemicalbook.com

For purification on a preparative scale, recrystallization is a common method. The crude product can be purified by recrystallizing from a suitable solvent such as petroleum ether or ethanol (B145695) to yield the pure crystalline solid. orgsyn.org

Future Directions and Emerging Research Avenues for Ethyl 2,3 Dibromo 3 Phenylpropanoate

Novel Catalytic Systems for Transformations

The future of Ethyl 2,3-dibromo-3-phenylpropanoate chemistry is intrinsically linked to the development of innovative catalytic systems designed to manipulate its vicinal dibromo functionality. The carbon-bromine bonds in this molecule are key reactive sites, and their selective transformation opens doors to a wide array of valuable downstream products. Current research into the dehalogenation of similar vicinal dibromides suggests several promising catalytic avenues.

One of the most exciting prospects lies in the realm of photoredox catalysis . Visible-light-mediated photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and environmentally friendly reaction conditions. researchgate.netacs.orgresearchgate.net Future research will likely focus on developing organic dyes or transition metal complexes that can be excited by visible light to catalyze the debromination of this compound. This could lead to the highly selective formation of either the corresponding alkene, ethyl cinnamate (B1238496), or other functionalized products depending on the reaction conditions and the presence of other reagents. For instance, the use of a photosensitizer like tris(2,2'-bipyridyl)ruthenium(II) chloride, in combination with a sacrificial electron donor, could facilitate the stepwise or concerted removal of the bromine atoms. researchgate.net

Furthermore, the exploration of metal-catalyzed dehalogenation continues to be a fertile area of research. acs.orgfigshare.comacs.org While traditional methods often rely on stoichiometric reducing agents like zinc dust, modern catalysis is moving towards the use of catalytic amounts of more sophisticated metal complexes. vaia.comyoutube.comyoutube.comyoutube.comyoutube.com Future investigations may involve the use of earth-abundant metals like copper or iron, as well as precious metals like palladium, to effect efficient and selective debromination. acs.org The design of novel ligands will be crucial in tuning the reactivity and selectivity of these metal catalysts, potentially allowing for stereospecific transformations. On-surface intramolecular dehalogenation on metal substrates like copper, silver, and gold has also been demonstrated for vicinal dibromides, suggesting a potential route for the synthesis of specific isomers on a solid support. acs.orgfigshare.com

Exploration of Biological and Materials Science Applications

The phenylpropanoid scaffold, of which this compound is a derivative, is a ubiquitous motif in a vast array of naturally occurring and synthetic molecules with significant biological activity. nih.govresearchgate.netwikipedia.orgrsc.orgfrontiersin.orgnih.govnih.govfrontiersin.orgfrontiersin.org This inherent connection to biologically relevant structures suggests a largely unexplored potential for this compound and its derivatives in the life sciences.

Phenylpropanoids are known to exhibit a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. nih.govresearchgate.net Future research could involve the synthesis of libraries of compounds derived from this compound, where the bromine atoms are replaced with other functional groups, to screen for novel therapeutic agents. The presence of the phenyl ring and the propanoate ester offers multiple points for diversification. Moreover, organobromine compounds themselves have found applications in pharmaceuticals, and the specific stereochemistry of this compound could be leveraged to design targeted drugs. wikipedia.orgresearchgate.netnih.govrsc.org

In the realm of materials science , the unique properties of organobromine compounds could be harnessed. For example, polybrominated compounds are widely used as fire retardants. wikipedia.org While environmental concerns exist for some classes of these materials, the development of novel, less persistent brominated molecules for fire safety remains an active area of research. This compound could serve as a monomer or an additive in the creation of new flame-retardant polymers. Additionally, the phenylpropanoid structure is a key component in lignin, a complex polymer that provides structural support to plants. rsc.org This suggests that derivatives of this compound could be explored as building blocks for novel bio-based polymers and materials.

Advanced Computational Insights and Predictive Modeling

The complexity of chemical reactions and the vastness of chemical space make the empirical discovery of new transformations and applications a time-consuming and resource-intensive process. Advanced computational methods are set to revolutionize this landscape, and their application to this compound holds immense promise.

Predictive modeling , powered by machine learning and artificial intelligence, is becoming an indispensable tool in modern chemistry. rsc.orgrsc.orgacs.orgmdpi.comresearchgate.net By training algorithms on large datasets of known reactions, it is possible to predict the outcomes of new chemical transformations with increasing accuracy. In the context of this compound, predictive models could be developed to:

Forecast the success of novel catalytic systems for its transformation. rsc.orgrsc.org

Predict the optimal reaction conditions (catalyst, solvent, temperature) to achieve a desired product with high yield and selectivity. acs.org

Identify potential biological activities of its derivatives by correlating structural features with known bioactivity data.

Furthermore, quantum mechanical calculations , such as Density Functional Theory (DFT), can provide deep mechanistic insights into the reactions of this compound. These calculations can be used to:

Elucidate the step-by-step mechanism of catalytic dehalogenation reactions, including the structures of intermediates and transition states.

Understand the role of the catalyst and ligands in determining the reaction's stereoselectivity.

Predict the spectroscopic properties of the molecule and its derivatives, aiding in their characterization.

The integration of predictive modeling with mechanistic computational studies will create a powerful workflow for the rational design of new synthetic routes and the discovery of novel applications for this versatile compound.

Sustainable Synthesis and Process Intensification

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. nih.govdokumen.pubmdpi.comjddhs.com The future synthesis of this compound and its derivatives will undoubtedly be shaped by these principles.

A key area of development will be the implementation of process intensification , which aims to make chemical processes smaller, safer, and more efficient. numberanalytics.comacs.orgnumberanalytics.comaiche.orgamarequip.com This can be achieved through the use of technologies such as:

Continuous flow reactors: These systems offer superior heat and mass transfer compared to traditional batch reactors, leading to better control over reaction conditions, higher yields, and improved safety, especially for highly exothermic reactions. amarequip.com The synthesis of this compound could be adapted to a continuous flow process, potentially reducing reaction times and improving product quality.

Microreactors: These are miniaturized continuous flow reactors that offer extremely high surface-area-to-volume ratios, making them ideal for highly energetic or hazardous reactions. acs.orgamarequip.com

In addition to process intensification, a focus on sustainable reaction media and catalysts will be paramount. This includes:

The use of greener solvents, such as water or bio-derived solvents, to replace hazardous organic solvents like carbon tetrachloride which has been traditionally used. mdpi.com

The development of reusable heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost.

The exploration of biocatalysis, using enzymes to perform specific transformations under mild conditions, which could offer a highly selective and sustainable route to chiral derivatives of this compound. mdpi.com

By embracing these sustainable and intensified approaches, the chemical industry can ensure that the future production and utilization of this compound are both economically viable and environmentally responsible.

Q & A

Q. How do halogen substituents influence biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。